molecular formula C13H14N2O3 B6164544 ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate CAS No. 478968-83-1

ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Cat. No.: B6164544
CAS No.: 478968-83-1
M. Wt: 246.3
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Description

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxo-3-(benzyloxy)propanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzaldehyde derivative.

    Reduction: Ethyl 3-(benzyloxy)-1H-pyrazole-4-methanol.

    Substitution: Nitro or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various molecular targets, such as kinases or proteases, leading to the modulation of biological processes.

Comparison with Similar Compounds

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyloxy group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position instead of the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

478968-83-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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